

# Physical properties of tetrafluorophthalonitrile crystals

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## Compound of Interest

Compound Name: Tetrafluorophthalonitrile

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An In-depth Technical Guide to the Physical Properties of **Tetrafluorophthalonitrile** Crystals

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tetrafluorophthalonitrile** (TFPN), with the systematic name 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile, is a significant organofluorine compound utilized in advanced chemical synthesis. [1] Identified by the CAS Number 1835-65-0, its molecular formula is  $C_6F_4N_2$ . [1][2][3] The structure, which includes a benzene ring substituted with two nitrile groups and four fluorine atoms, establishes it as a crucial building block in organic synthesis. The presence of highly electronegative fluorine atoms imparts unique characteristics, such as exceptional thermal stability and chemical resistance, making TFPN a valuable precursor for high-performance materials. [1][3] These materials are integral to high-tech sectors including electronics, aerospace, and specialty chemicals. [1] Furthermore, its derivatives, especially fluorinated phthalocyanines, are subjects of intensive research for applications in molecular electronics, photonics, and photodynamic therapy. [1] This guide provides a comprehensive overview of the core physical properties of **tetrafluorophthalonitrile** crystals, details the experimental protocols for their characterization, and presents data in a structured format for scientific application.

## Core Physical and Chemical Properties

The fundamental physical and chemical properties of **tetrafluorophthalonitrile** are summarized in the table below. These properties are critical for its handling, storage, and application in various synthetic processes.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> F <sub>4</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	200.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to tan/yellow-brown crystalline solid/powder	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	81-89 °C (178-192 °F)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	274.2 ± 40.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.54 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
Solubility	Partly miscible in water; Soluble in Methanol, Acetone, Ethanol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	1835-65-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Crystallographic Properties

The three-dimensional arrangement of atoms in **tetrafluorophthalonitrile** has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system.[\[7\]](#) Detailed crystallographic data are essential for understanding intermolecular interactions and packing in the solid state.[\[7\]](#)

Crystallographic Parameter	Value	Source(s)
Crystal System	Orthorhombic	[7]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[7]
Unit Cell Dimensions	a = 10.826 (3) Å b = 12.320 (5) Å c = 5.819 (5) Å	[7]
Molecules per Unit Cell (Z)	4	[7]
Calculated Density (D <sub>x</sub> )	1.712 (3) g/cm <sup>-3</sup>	[7]
Temperature	295 (2) K	[7]
Radiation	Mo Kα (λ = 0.71069 Å)	[7]
Final R-factor	0.051 for 860 reflections	[7]

## Experimental Protocols

The characterization of **tetrafluorophthalonitrile** crystals involves several key analytical techniques. The detailed methodologies for these experiments are outlined below.

### Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional structure of the molecule and the crystal packing.

- **Crystal Growth:** High-quality single crystals of **tetrafluorophthalonitrile** are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone). The crystal should be of adequate size (ideally >0.1 mm in all dimensions) and free from significant defects.[8][9]
- **Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head, which allows for precise positioning of the crystal in any orientation.[8]
- **Data Collection:** The mounted crystal is placed in a finely focused monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[8] As the crystal is rotated, a diffraction pattern of

regularly spaced spots (reflections) is produced.[8] The angles and intensities of these diffracted X-rays are meticulously measured by a detector.[9]

- **Structure Solution:** The unique diffraction pattern is processed to determine the unit cell dimensions and space group symmetry.[10] The phase problem is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[9][10]
- **Structure Refinement:** An atomic model of the molecule is built into the electron density map.[10] The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[10]

## Thermal Analysis: DSC and TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal stability, melting behavior, and purity.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and heats of fusion.[11][12]

- **Sample Preparation:** A small amount of the **tetrafluorophthalonitrile** crystal (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen at 50 mL/min) to prevent oxidation.[11]
- **Data Acquisition:** The instrument heats the sample and reference, maintaining them at nearly the same temperature.[11] The differential heat flow required to do this is recorded against temperature.

- **Data Analysis:** The resulting DSC thermogram is analyzed. An endothermic peak indicates melting. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[\[13\]](#)[\[14\]](#)

- **Sample Preparation:** A small, accurately weighed sample of the crystal (typically 5-10 mg) is placed in a tared TGA crucible (e.g., ceramic or platinum).[\[15\]](#)
- **Instrument Setup:** The crucible is placed on the TGA's precision balance inside the furnace. [\[13\]](#)[\[16\]](#) The experiment is run under a controlled atmosphere (e.g., inert nitrogen or oxidative air) with a defined linear heating rate (e.g., 10-20 °C/min) up to a final temperature (e.g., 600 °C).[\[17\]](#)
- **Data Acquisition:** The mass of the sample is continuously recorded as the furnace temperature increases.[\[16\]](#)[\[17\]](#)
- **Data Analysis:** The TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

## Spectroscopic Analysis: UV-Vis

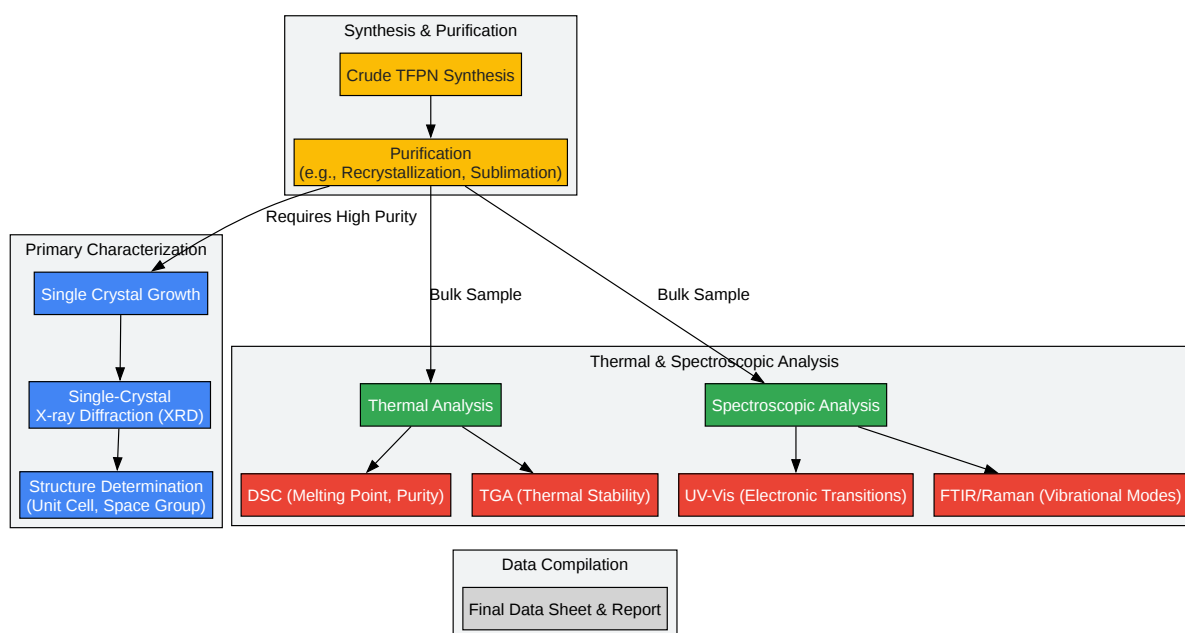
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For aromatic compounds like **tetrafluorophthalonitrile**, this involves  $\pi$  to  $\pi^*$  transitions.[\[18\]](#)

- **Solvent Selection:** A suitable solvent that does not absorb in the region of interest must be chosen.[\[19\]](#) Common solvents for UV-Vis include ethanol, methanol, or chloroform.
- **Sample Preparation:** A dilute solution of **tetrafluorophthalonitrile** is prepared by accurately weighing the compound and dissolving it in the chosen solvent to a known concentration (e.g.,  $10^{-5}$  M).[\[20\]](#)
- **Instrument Calibration:** The spectrophotometer is calibrated by running a baseline spectrum with a cuvette containing only the pure solvent.[\[19\]](#)

- **Spectrum Acquisition:** The sample solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
- **Data Analysis:** The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and the corresponding molar absorptivity ( $\epsilon$ ) are determined, which are characteristic of the molecule's electronic structure. Conjugation with substituents can cause a bathochromic (red) shift in the absorption bands.[\[21\]](#)

## Characterization Workflow

The logical flow for the comprehensive physical characterization of a crystalline material like **tetrafluorophthalonitrile** is visualized below. This process ensures that fundamental structural, thermal, and spectroscopic properties are systematically determined.



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Caption: Workflow for the physical characterization of **tetrafluorophthalonitrile** crystals.

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